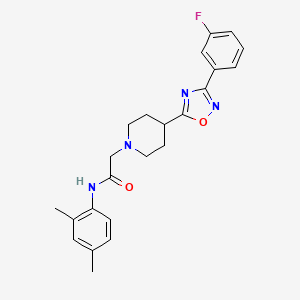
N-(2,4-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H25FN4O2 and its molecular weight is 408.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, in vitro and in vivo studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring and an oxadiazole moiety. The general formula is represented as:
This structure is significant because the incorporation of the 1,2,4-oxadiazole ring has been associated with various biological activities, particularly anticancer properties.
Research indicates that compounds containing the oxadiazole scaffold exhibit multiple mechanisms of action against cancer cells. These include:
- Inhibition of Enzymes : Oxadiazoles can inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDACs) .
- Induction of Apoptosis : Some studies have shown that oxadiazole derivatives can increase the expression of pro-apoptotic factors like p53 and activate caspases, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest at various phases, particularly G0/G1, which prevents cancer cell proliferation .
In Vitro Studies
A range of in vitro studies has been conducted to evaluate the cytotoxic effects of this compound against different cancer cell lines. Key findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Apoptosis via p53 activation |
| HeLa (Cervical) | 2.41 | Cell cycle arrest at G0/G1 phase |
| PANC-1 (Pancreatic) | 0.75 | Inhibition of thymidylate synthase |
The IC50 values indicate that the compound exhibits significant cytotoxicity, comparable to established anticancer drugs like Tamoxifen .
In Vivo Studies
While in vitro studies provide insight into the potential efficacy of the compound, in vivo studies are essential for understanding its therapeutic potential. Preliminary animal studies have suggested that administration of the compound leads to reduced tumor growth in xenograft models. Further research is required to elucidate pharmacokinetics and toxicity profiles.
Structure-Activity Relationship (SAR)
The SAR analysis for this compound highlights the importance of specific functional groups:
- Oxadiazole Ring : Essential for anticancer activity; modifications can enhance potency.
- Piperidine Moiety : Influences binding affinity to target enzymes.
- Fluorophenyl Substituent : Enhances lipophilicity and cellular uptake.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-15-6-7-20(16(2)12-15)25-21(29)14-28-10-8-17(9-11-28)23-26-22(27-30-23)18-4-3-5-19(24)13-18/h3-7,12-13,17H,8-11,14H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQKFNMYCTWJLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














